molecular formula C18H22N4O2 B1684050 VU0071063

VU0071063

Cat. No.: B1684050
M. Wt: 326.4 g/mol
InChI Key: ZFZAIHKQJBMYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0071063, also known as 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, is a potent and specific activator of Kir6.2/SUR1 potassium channels. This compound has been extensively studied for its ability to modulate insulin secretion by inducing hyperpolarization of β-cell membrane potential .

Preparation Methods

VU0071063 can be synthesized from commercially available theophylline. The synthetic route involves a one-step reaction where theophylline is reacted with 4-(tert-butyl)benzyl chloride under specific conditions to yield this compound . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

VU0071063 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

VU0071063 is characterized by its ability to selectively activate K ATP channels composed of Kir6.2 and sulfonylurea receptor 1 (SUR1) subunits. It exhibits a half-effective concentration (EC50) of approximately 7 μM, demonstrating greater efficacy than the FDA-approved K ATP channel opener diazoxide at low micromolar concentrations . The compound functions by hyperpolarizing the membrane potential of pancreatic beta-cells, which inhibits glucose-stimulated insulin secretion, making it a potent agent for studying glucose metabolism and insulin regulation .

Investigating Beta-Cell Physiology

This compound serves as a critical tool for understanding the physiology of pancreatic beta-cells. Its selective activation of Kir6.2/SUR1 channels allows researchers to probe the structure-function relationships of K ATP channel gating and their role in insulin secretion. Studies have shown that this compound effectively inhibits calcium entry in response to glucose stimulation, providing insights into the mechanisms governing insulin release .

Potential Therapeutic Applications

The specificity of this compound for SUR1-containing K ATP channels positions it as a promising candidate for developing therapies aimed at conditions like hyperinsulinism and hypoglycemia. Unlike diazoxide, which has off-target effects on vascular K ATP channels, this compound's selective action minimizes unwanted side effects, enhancing its therapeutic potential .

Role in Metabolic Studies

Research indicates that this compound can be utilized to explore metabolic pathways linked to K ATP channels in various tissues, including the brain. Its favorable pharmacokinetic properties allow it to penetrate the blood-brain barrier, making it suitable for studies investigating central nervous system functions related to metabolism and energy homeostasis .

Case Study 1: Insulin Secretion Inhibition

In a study involving mice, administration of this compound resulted in significant inhibition of glucose-stimulated insulin secretion. This finding underscores its potential utility as an experimental agent for dissecting the pathways involved in insulin regulation and diabetes research .

Case Study 2: Effects on Mosquito Feeding Behavior

Another intriguing application of this compound was observed in entomological studies where it was found to inhibit salivation and feeding behavior in mosquitoes. This effect was attributed to its action on K ATP channels, demonstrating its broader implications beyond mammalian physiology and highlighting its potential role in vector control strategies .

Data Summary Table

Application AreaKey FindingsReferences
Beta-Cell PhysiologySelective activation of Kir6.2/SUR1 channels; inhibits glucose-stimulated calcium entry
Therapeutic PotentialMore specific than diazoxide; potential treatment for hyperinsulinism and hypoglycemia
Metabolic StudiesBrain penetrant; useful for studying central metabolic pathways
Mosquito Feeding BehaviorInhibits salivation; potential implications for vector control

Mechanism of Action

VU0071063 exerts its effects by specifically activating Kir6.2/SUR1 potassium channels. The compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the channel, inducing hyperpolarization of the β-cell membrane potential. This hyperpolarization inhibits glucose-stimulated calcium entry and insulin secretion . The molecular targets involved in this mechanism include the Kir6.2 and SUR1 subunits of the KATP channel.

Comparison with Similar Compounds

VU0071063 is unique in its high specificity and potency as a Kir6.2/SUR1 activator. Compared to other potassium channel openers like diazoxide, this compound has a more favorable pharmacokinetic profile and does not affect other types of potassium channels, such as Kir6.1/SUR2A . Similar compounds include:

This compound stands out due to its specificity for Kir6.2/SUR1 channels and its potential as a tool compound for both in vitro and in vivo studies.

Biological Activity

VU0071063 is a novel compound that selectively activates ATP-sensitive potassium channels (K ATP) composed of Kir6.2 and sulfonylurea receptor 1 (SUR1). This compound has garnered attention due to its potential therapeutic applications in metabolic disorders, particularly in regulating insulin secretion from pancreatic beta cells. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.

This compound operates primarily by activating K ATP channels, leading to hyperpolarization of the beta-cell membrane potential. This hyperpolarization inhibits insulin secretion, particularly under glucose-stimulated conditions. Unlike diazoxide, another K ATP channel opener, this compound exhibits greater potency and specificity for Kir6.2/SUR1 channels without causing vasodilation or off-target effects on vascular K ATP channels .

Key Findings:

  • EC50 Value : this compound activates Kir6.2/SUR1 channels with a half-maximal effective concentration (EC50) of approximately 7 µM .
  • Selectivity : It shows selectivity over other potassium channels such as Kir6.1/SUR2A and Kv2.1 .
  • Inhibition of Insulin Secretion : Administration of this compound significantly inhibits glucose-stimulated insulin secretion in vitro and in vivo .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for in vivo studies:

  • Brain Penetration : The compound is brain-penetrant, making it suitable for neurological investigations .
  • Metabolic Stability : this compound exhibits metabolic characteristics that enhance its viability as a research tool compound .

Structure-Activity Relationships (SAR)

The development of this compound involved extensive medicinal chemistry to optimize its structure for enhanced activity:

  • Chemical Structure : It is characterized by a unique xanthine derivative structure, specifically 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione .
  • SAR Insights : Studies revealed a steep SAR around the this compound chemotype, indicating that small modifications could significantly impact its biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound across different experimental setups:

StudyFindings
Raphemot et al., 2014Demonstrated that this compound directly activates Kir6.2/SUR1 channels and inhibits glucose-stimulated calcium influx in mouse pancreatic beta cells .
Frontiers in Endocrinology, 2020Showed that this compound effectively lowered intracellular calcium levels in islet cell clusters from both wild-type and SUR1 knockout mice, suggesting mechanisms beyond K ATP channel activation .
PubMed StudyReported that this compound is more efficacious than diazoxide at low concentrations, making it a promising candidate for further research into metabolic disorders .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of VU0071063 in pancreatic β-cells?

this compound selectively activates Kir6.2/SUR1 potassium channels, inducing β-cell membrane hyperpolarization. This suppresses voltage-dependent calcium channel (VDCC) activation, inhibiting Ca²⁺ influx and glucose-stimulated insulin secretion (GSIS). Its efficacy surpasses diazoxide, with an EC₅₀ of 7.44 μM for Kir6.2/SUR1 activation . Key methods to confirm this include:

  • Electrophysiology : Patch-clamp recordings in isolated β-cells or HEK-293 cells expressing Kir6.2/SUR1 .
  • Calcium imaging : Measurement of glucose-induced Ca²⁺ influx in murine β-cells .
  • Insulin secretion assays : Static incubation of isolated islets under high-glucose conditions .

Q. Which experimental models are optimal for studying this compound's effects on KATP channels?

  • In vitro :

  • HEK-293 cells heterologously expressing Kir6.2/SUR1 for mechanistic studies .
  • Primary murine or human β-cells for GSIS and calcium signaling analysis .
    • In vivo :
  • C57BL/6 mice for glucose tolerance tests and plasma insulin quantification .
  • SUR1-deficient models to confirm target specificity .

Q. What standard pharmacological assays validate this compound's channel selectivity?

  • Thallium flux assays : Quantify Kir6.2/SUR1 activation in HEK-293 cells while testing off-target effects on Kir6.1/SUR2B or Kir6.2/SUR2A .
  • Vascular reactivity studies : Isolated fetal mouse ductus arteriosus or SUR2B-expressing tissues to exclude vascular KATP effects .
  • Counter-screening panels : Assess activity against Kir2.x, Kir3.x, and Kv channels .

Advanced Research Questions

Q. How does the steep structure-activity relationship (SAR) of this compound influence structure-based drug design?

this compound's xanthine backbone and 4-isopropyl substituent are critical for Kir6.2/SUR1 activation. Key SAR findings include:

  • Removal of the N-methyl group reduces potency by >10-fold .
  • Substitution at the xanthine C8 position abolishes activity .
  • Stereoselectivity in the eastern moiety highlights strict spatial requirements for SUR1 binding . Methodological recommendations :
  • Use computational docking with SUR1 cryo-EM structures to optimize substituent interactions .
  • Synthesize analogs with modified xanthine cores and test in thallium flux assays .

Q. What methodological approaches resolve contradictions in this compound's mitochondrial effects?

Evidence suggests this compound may impair mitochondrial ATP production, complicating interpretation of KATP-specific effects . To disentangle these:

  • DYm measurements : Use tetramethylrhodamine (TMRM) to monitor mitochondrial membrane potential in SUR1-/- β-cells .
  • ATP quantification : Compare cellular ATP levels in WT vs. SUR1-/- models during drug exposure .
  • Pharmacological rescue : Co-administer ATP synthase inhibitors to isolate KATP-mediated effects .

Q. How to optimize in vivo dosing regimens for this compound considering PK/PD parameters?

this compound exhibits favorable brain exposure (brain-to-plasma ratio: 0.5–1.0) and plasma half-life (~2.5 hrs in mice). For metabolic studies:

  • Dose selection : 30 mg/kg IV achieves plasma Cₘₐₓ of 25 μM, sufficient for target engagement .
  • Temporal profiling : Measure insulin/glucose levels at 15–60 min post-administration .
  • Tissue distribution : LC-MS/MS analysis of plasma, brain, and pancreatic tissues .

Q. What electrophysiological techniques characterize this compound's effects on β-cell membrane potential?

  • Perforated-patch clamp : Monitor glucose-induced depolarization reversal in intact islets .
  • Inside-out patch : Assess MgATP sensitivity in excised membrane patches .
  • Current-voltage (I-V) relationships : Confirm inward rectification typical of Kir channels .

Q. How to design experiments comparing this compound with diazoxide?

  • Head-to-head assays : Parallel testing in GSIS, calcium imaging, and Kir6.2/SUR1 activation .
  • Kinetic profiling : Compare time courses of insulin suppression (this compound acts faster) .
  • Vascular side effect assessment : Measure ductus arteriosus diameter changes to confirm SUR2B inactivity .

Q. What strategies validate this compound's CNS penetration in Alzheimer's disease models?

  • Microdialysis : Quantify hippocampal Aβ levels during hyperglycemia with/without this compound .
  • Behavioral assays : Contextual fear conditioning in diabetic AD mice to assess cognitive rescue .
  • Immunohistochemistry : Map Kir6.2/SUR1 expression in brain regions affected by AD .

Q. How to assess off-target effects using calcium imaging and patch clamp?

  • Calcium spark analysis : Evaluate sarcoplasmic reticulum Ca²⁺ release in cardiomyocytes .
  • Voltage-step protocols : Test for Kv2.1 modulation in neuronal cultures .
  • PDE inhibition assays : Measure cAMP/cGMP levels to exclude xanthine-related off-targets .

Properties

IUPAC Name

7-[(4-tert-butylphenyl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZAIHKQJBMYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.